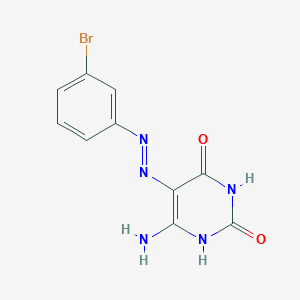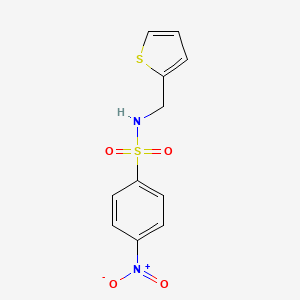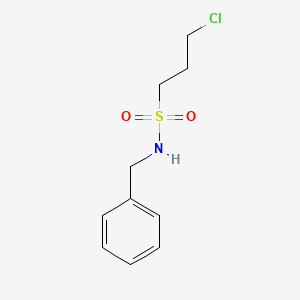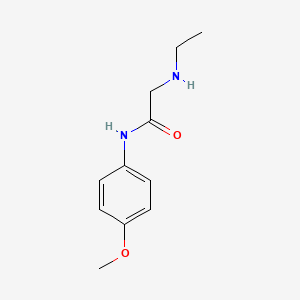
MM-102 (Tfa)
Übersicht
Beschreibung
MM-102 (Tfa), also known as HMTase Inhibitor IX Tfa, is a potent WDR5/MLL interaction inhibitor . It achieves an IC50 of 2.4 nM with an estimated Ki < 1 nM in a WDR5 binding assay, which makes it over 200 times more potent than the ARA peptide .
Molecular Structure Analysis
The chemical formula of MM-102 (Tfa) is C37H50F5N7O6 . The exact mass is not specified, but the molecular weight is 783.842 .Physical And Chemical Properties Analysis
MM-102 (Tfa) has a molecular weight of 783.83 . It is soluble in DMSO at a concentration of 90 mg/mL or higher . The product should be stored at 2-8°C in a dry, sealed environment .Wissenschaftliche Forschungsanwendungen
Epigenetic Regulation and Histone Modification
MM-102 TFA is a potent inhibitor of the interaction between WDR5 and MLL1, which is crucial for the methylation of histone H3 at lysine 4 (H3K4). This inhibition disrupts the formation of the MLL1 complex, leading to reduced H3K4 methylation . This property makes MM-102 TFA a valuable tool in studying epigenetic regulation and the role of histone modifications in gene expression.
Cancer Research
MM-102 TFA has shown significant potential in cancer research, particularly in the study of leukemias involving MLL1 fusion proteins. By inhibiting the MLL1-WDR5 interaction, MM-102 TFA can reduce the expression of oncogenes such as HoxA9 and Meis-1, which are critical for the proliferation and survival of leukemia cells . This makes it a promising candidate for developing targeted therapies for MLL1-rearranged leukemias.
Stem Cell Research
The regulation of gene expression through histone modifications is crucial for maintaining stem cell pluripotency and differentiation. MM-102 TFA can be used to investigate the role of MLL1-mediated H3K4 methylation in stem cell biology. By modulating this pathway, researchers can gain insights into the mechanisms that govern stem cell fate decisions .
Neurobiology
Histone modifications play a significant role in the regulation of gene expression in the brain. MM-102 TFA can be utilized to study the impact of MLL1-mediated H3K4 methylation on neuronal development and function. This can help in understanding the epigenetic mechanisms underlying various neurological disorders and potentially lead to new therapeutic approaches .
Gene Expression Studies
By inhibiting the MLL1-WDR5 interaction, MM-102 TFA can be used to study the broader effects of H3K4 methylation on gene expression. Researchers can use this compound to dissect the regulatory networks controlled by MLL1 and understand how changes in histone methylation influence cellular functions .
Cellular Differentiation
MM-102 TFA can be employed to investigate the role of histone methylation in cellular differentiation processes. By modulating the activity of MLL1, researchers can study how specific histone modifications contribute to the differentiation of various cell types, providing insights into tissue development and regeneration .
Wirkmechanismus
Target of Action
MM-102 TFA, also known as HMTase Inhibitor IX TFA, is a potent inhibitor of the interaction between WDR5 and MLL . WDR5 (WD Repeat Domain 5) and MLL (Mixed Lineage Leukemia 1) are proteins that play crucial roles in gene expression and chromatin remodeling .
Mode of Action
MM-102 TFA competes against the minimum essential WIN (WDR5 INteracting) motif of MLL1 for binding to WDR5 . By doing so, it effectively prevents MLL1 from assembling with WDR5, RbBP5 (Retinoblastoma Binding Protein 5), and ASH2L (Absent Small or Homeotic-2-Like) for enhanced H3K4 methyltransferase activity .
Biochemical Pathways
The inhibition of the WDR5/MLL interaction by MM-102 TFA affects the methylation of histone H3 at lysine 4 (H3K4), a key process in the regulation of gene expression . This can lead to changes in the expression of genes involved in cell growth and differentiation .
Pharmacokinetics
It is noted that mm-102 tfa is soluble in dmso , which suggests that it may be well-absorbed and could potentially have good bioavailability.
Result of Action
MM-102 TFA has been shown to inhibit cell growth and induce apoptosis in leukemia cells harboring MLL1 fusion proteins . It also reduces the expression of HoxA9 and Meis-1, two critical MLL1 target genes in MLL1 fusion protein-mediated leukemogenesis .
Safety and Hazards
The Material Safety Data Sheet (MSDS) for MM-102 (Tfa) indicates that it is for research use only and not for human or veterinary use . Further safety and hazard information should be obtained from the supplier or manufacturer.
Relevant Papers One relevant paper titled “Down-Regulation of H3K4me3 by MM-102 Facilitates Epigenetic Reprogramming of Porcine Somatic Cell Nuclear Transfer Embryos” was found . The paper discusses how MM-102 (Tfa) can be used to improve the efficiency of somatic cell nuclear transfer (SCNT) in pigs .
Eigenschaften
IUPAC Name |
N-[bis(4-fluorophenyl)methyl]-1-[[(2S)-5-(diaminomethylideneamino)-2-[[2-ethyl-2-(2-methylpropanoylamino)butanoyl]amino]pentanoyl]amino]cyclopentane-1-carboxamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H49F2N7O4.C2HF3O2/c1-5-34(6-2,43-29(45)22(3)4)31(47)41-27(10-9-21-40-33(38)39)30(46)44-35(19-7-8-20-35)32(48)42-28(23-11-15-25(36)16-12-23)24-13-17-26(37)18-14-24;3-2(4,5)1(6)7/h11-18,22,27-28H,5-10,19-21H2,1-4H3,(H,41,47)(H,42,48)(H,43,45)(H,44,46)(H4,38,39,40);(H,6,7)/t27-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKTWBXVGMHWHM-YCBFMBTMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(=O)NC(CCCN=C(N)N)C(=O)NC1(CCCC1)C(=O)NC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)NC(=O)C(C)C.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)(C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1(CCCC1)C(=O)NC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)NC(=O)C(C)C.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H50F5N7O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
783.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[(2S)-5-[(Aminoiminomethyl)amino]-2-[[2-ethyl-2-[(2-methyl-1-oxopropyl)amino]-1-oxobutyl]amino]-1-oxopentyl]amino]-N-[bis(4-fluorophenyl)methyl]-cyclopentanecarboxamidetrifluoroacetate | |
Q & A
Q1: How does MM-102 (Tfa) interact with its target?
A1: MM-102 (Tfa) binds to WDR5, specifically targeting the pocket where MLL1 normally interacts. [] This disrupts the formation of the MLL1-WDR5 complex, which is essential for the full enzymatic activity of MLL1.
Q2: What are the downstream effects of inhibiting the MLL1-WDR5 interaction?
A2: Inhibiting the MLL1-WDR5 interaction with MM-102 (Tfa) leads to decreased trimethylation of histone H3 at lysine 4 (H3K4me3) at specific gene promoters. [] This downregulation of H3K4me3 has been shown to affect the expression of genes involved in cell proliferation, differentiation, and apoptosis, particularly in cancer cells.
Q3: Does MM-102 (Tfa) affect the expression of specific genes?
A3: Yes, MM-102 (Tfa) has been shown to effectively decrease the expression of HOXA9 and MEIS1, two genes critically implicated in MLL1 fusion protein-mediated leukemogenesis. [] Additionally, research indicates that MM-102 (Tfa) can modulate the expression of genes related to pluripotency (OCT4, NANOG, CDX2) and apoptosis (BCL2). []
Q4: Is MM-102 (Tfa) effective against all MLL1 mutants?
A4: Not necessarily. While MM-102 (Tfa) effectively inhibits the activity of wild-type MLL1 and some mutants, its effectiveness is diminished in the presence of specific mutations like R3864C and R3841W. These mutations lock MLL1 into an active conformation even without the WDR5 complex, rendering MM-102 (Tfa) ineffective in these cases. []
Q5: What is the molecular formula and weight of MM-102 (Tfa)?
A5: Unfortunately, the scientific research provided does not disclose the molecular formula or weight of MM-102 (Tfa). Further investigation into chemical databases or the primary literature would be necessary to obtain this information.
Q6: Is there any spectroscopic data available for MM-102 (Tfa)?
A6: The provided research does not include specific spectroscopic data (NMR, IR, etc.) for MM-102 (Tfa). Consult chemical databases or reach out to the original researchers for further details.
Q7: How do structural modifications of MM-102 (Tfa) affect its activity?
A7: Although the provided research doesn't delve into specific structural modifications of MM-102 (Tfa), it highlights that high-affinity peptidomimetics were designed based on the -CO-ARA-NH- motif, which is the minimal binding motif derived from MLL1. [] This suggests that modifications around this core motif could significantly impact the compound's binding affinity and inhibitory activity.
Q8: Has MM-102 (Tfa) been tested in cell-based assays?
A9: Yes, MM-102 (Tfa) has been tested in vitro on bone marrow cells transduced with the MLL1-AF9 fusion construct, demonstrating its ability to reduce the expression of HOXA9 and MEIS1, and induce apoptosis specifically in leukemia cells harboring MLL1 fusion proteins. []
Q9: Are there any animal studies that demonstrate the efficacy of MM-102 (Tfa)?
A10: Yes, research suggests that MM-102 (Tfa) exhibits promising anti-tumor activity in vivo. In a neuroblastoma murine xenograft model, MM-102 (Tfa) significantly reduced tumor size and metastasis, highlighting its therapeutic potential. []
Q10: Has any research been done on drug delivery strategies for MM-102 (Tfa)?
A10: The provided research doesn't delve into specific drug delivery strategies for MM-102 (Tfa). Given its target and potential applications, exploring targeted delivery approaches could be beneficial in maximizing its efficacy and minimizing off-target effects.
Q11: Are there any known resistance mechanisms to MM-102 (Tfa)?
A14: As mentioned earlier, specific mutations in MLL1, like R3864C and R3841W, can confer resistance to MM-102 (Tfa) by making the enzyme insensitive to WDR5 disruption. [] Identifying and understanding such resistance mechanisms is crucial for developing next-generation inhibitors or combination therapies.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Chlorospiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2711809.png)

![2-chloro-N-{1-[(methylcarbamoyl)methyl]-1H-indol-6-yl}pyridine-3-carboxamide](/img/structure/B2711814.png)

![ethyl 6-acetyl-2-(naphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2711818.png)
![Tert-Butyl1,9-Diazaspiro[5.5]Undecane-9-Carboxylate Oxalate](/img/structure/B2711819.png)
![1,3,6-trimethyl-5-((naphthalen-1-ylmethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2711820.png)


![2-({1-[2-(diethylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2711824.png)

![6-Methoxy-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B2711827.png)
![3-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide](/img/structure/B2711829.png)
